2,5-Dimethyl-1,4-dithiane-2,5-diol

Description

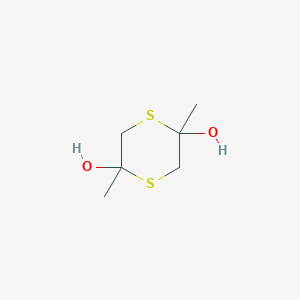

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethyl-1,4-dithiane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKIYYMFGJBOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(CS1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047683 | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white crystalline solid | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55704-78-4 | |

| Record name | 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55704-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55704-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dithiane-2,5-diol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1,4-dithiane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROXY-1,4-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99176196Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81.00 to 83.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol: Core Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,4-dithiane-2,5-diol is a heterocyclic organic compound belonging to the dithiane class. It is characterized by a six-membered ring containing two sulfur atoms at positions 1 and 4, with methyl and hydroxyl groups attached to the carbon atoms at positions 2 and 5.[1] This compound and its non-methylated analogue, 1,4-dithiane-2,5-diol, are recognized as stable dimeric forms of mercaptoacetaldehyde and its methylated derivative, respectively.[2] They serve as valuable and versatile synthons in organic chemistry, particularly in the synthesis of sulfur-containing heterocycles, some of which are precursors to bioactive molecules.[2][3][4][5] This technical guide provides a comprehensive overview of the basic properties, synthesis, and key applications of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S₂ |

| Molecular Weight | 180.29 g/mol [6] |

| CAS Number | 55704-78-4[7] |

| Appearance | White crystalline solid |

| Melting Point | 124-127 °C[7] |

| Boiling Point | 326.00 to 327.00 °C @ 760.00 mm Hg[8] |

| Solubility | Slightly soluble in water; soluble in alcohol.[8] |

| Organoleptic Properties | Meaty, sulfurous[7] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | The ¹H NMR spectrum of the related 1,4-dithiane-2,5-diol shows characteristic peaks for methylene protons and hydroxyl protons. For the 2,5-dimethyl derivative, signals for the methyl protons would also be present. |

| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. |

| FT-IR | A strong absorption band around 1728 cm⁻¹ corresponds to the carbonyl stretching vibration of an ester group in a copolyester derived from the diol.[7] The diol itself would show a characteristic broad peak for the O-H stretch. |

| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of the related 2,5-dihydroxy-1,4-dithiane involves the reaction of chloroacetaldehyde with sodium hydrosulfide in an aqueous solution.[9] A similar principle can be applied for the 2,5-dimethyl derivative, likely starting from 1-chloro-2-propanone. A detailed protocol based on a patent for the non-methylated analogue is as follows:

Materials:

-

Aqueous chloroacetaldehyde solution

-

Sodium hydrosulfide (NaSH) solution

-

Ice-water bath

-

Reaction vessel with stirring and temperature control

Procedure:

-

Cool the aqueous sodium hydrosulfide solution to below 8 °C in an ice-water bath.

-

Adjust the pH of the aqueous chloroacetaldehyde solution to a range of 2.5-5.0.

-

Slowly and simultaneously add the chloroacetaldehyde solution and the remaining sodium hydrosulfide solution dropwise into the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature at or below 25 °C. The ratio of the rates of addition of the chloroacetaldehyde solution to the sodium hydrosulfide solution should be approximately 2:1.[8]

-

The total time for the addition should be between 1.5 and 3 hours.[8]

-

After the addition is complete, continue stirring the reaction mixture for an additional 40-60 minutes, ensuring the temperature remains at or below 25 °C.[8]

-

Collect the precipitated solid product via suction filtration.

-

Wash the crude product with a dilute acid solution, followed by washing with water to remove any remaining impurities.

-

Dry the purified product under vacuum.

The expected yield for this type of reaction is reported to be ≥90.0%.[8]

Applications in the Synthesis of Bioactive Molecules

This compound and its non-methylated analog are valuable precursors for the in situ generation of reactive thioaldehyde intermediates. These intermediates can then participate in various chemical reactions to form complex sulfur-containing heterocyclic compounds, which are scaffolds for numerous biologically active molecules.

One of the most notable applications is in the synthesis of the antiretroviral drug Lamivudine. While the direct precursor is 1,4-dithiane-2,5-diol, the underlying chemical principle demonstrates the utility of this class of compounds in drug development.

The following diagram illustrates the general workflow of how this compound can be utilized as a synthon for the creation of more complex, potentially bioactive molecules.

Caption: Synthetic utility of this compound.

This workflow highlights the role of this compound as a stable precursor that, upon cleavage, generates a reactive thioaldehyde. This intermediate can then undergo various reactions, such as cycloadditions and cascade reactions, to form complex heterocyclic structures that are often the core of biologically active compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat. The compound should be used in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in its role as a stable and convenient source of a reactive thioaldehyde synthon, which is instrumental in the synthesis of a variety of sulfur-containing heterocyclic compounds. This capability makes it a compound of significant interest to researchers and professionals in the fields of organic synthesis and drug discovery, offering a pathway to novel and potentially bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benthamscience.com [benthamscience.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. rsc.org [rsc.org]

- 7. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Chemical Structure and Applications of 2,5-Dimethyl-1,4-dithiane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,4-dithiane-2,5-diol is a heterocyclic organic compound that holds significant value as a chiral building block in synthetic organic chemistry.[1] As a derivative of 1,4-dithiane, this molecule is characterized by a six-membered ring containing two sulfur atoms at positions 1 and 4, and two hydroxyl groups and two methyl groups at the 2 and 5 positions. The presence of two stereogenic centers at the C2 and C5 positions means the molecule can exist as different stereoisomers, namely cis and trans diastereomers.[1] This structural feature is pivotal to its application in asymmetric synthesis. The compound is also recognized as the stable dimer of 1-mercaptopropanone. In solution, it can exist in equilibrium with its monomeric form.[2]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane, 1-Mercaptopropanone dimer | [4] |

| CAS Number | 55704-78-4 | |

| Molecular Formula | C₆H₁₂O₂S₂ | [3] |

| Molecular Weight | 180.29 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 124-127 °C | |

| Boiling Point | 326.00 to 327.00 °C @ 760.00 mm Hg | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [3] |

| InChI Key | NHKIYYMFGJBOTK-UHFFFAOYSA-N |

Table 2: Spectroscopic Data

| Spectroscopy | Data for 1,4-dithiane-2,5-diol and Expected Features for the 2,5-dimethyl derivative |

| ¹H NMR | For 1,4-dithiane-2,5-diol, characteristic peaks are observed for the methylene protons and the hydroxyl protons.[5] For this compound, one would expect to see a singlet for the methyl protons, signals for the methylene protons of the ring, and a signal for the hydroxyl protons. The chemical shifts would be influenced by the solvent used. A ¹H-NMR spectrum of the dimer in CDCl₃ has been reported to show two singlets at δ1.6 (methyl protons) and δ4.3 (hydroxyl protons), and a doublet of doublets for the methylene protons at δ(2.8-2.5) and δ(3.7-3.5).[2] |

| ¹³C NMR | For 1,4-dithiane-2,5-diol, signals for the carbon atoms of the dithiane ring would be present.[5] For the 2,5-dimethyl derivative, additional signals for the methyl carbons would be observed. |

| Mass Spectrometry (MS) | For 1,4-dithiane-2,5-diol, the mass spectrum shows a top peak at m/z 76.[6] For this compound, the molecular ion peak would be expected at m/z 180. Fragmentation patterns would likely involve the loss of hydroxyl groups, methyl groups, and cleavage of the dithiane ring. |

Experimental Protocols

Synthesis of 1,4-dithiane-2,5-diol (Representative Synthesis)

Materials:

-

Chloroacetaldehyde solution

-

Sodium hydrosulfide (NaSH)

-

Deionized water

-

Hydrochloric acid (for pH adjustment and washing)

-

Ice

Procedure:

-

An aqueous solution of sodium hydrosulfide is prepared and cooled to below 8°C in an ice-water bath.

-

The pH of the chloroacetaldehyde starting material is adjusted to a range of 2.5-5.0.

-

The chloroacetaldehyde solution and the remaining sodium hydrosulfide solution are added dropwise to the reaction vessel, ensuring the temperature is maintained below 25°C to control the exothermic reaction.

-

Following the complete addition, the reaction mixture is stirred for an additional 40-60 minutes, while keeping the temperature below 25°C.

-

The solid product that forms is collected via suction filtration.

-

The crude product is washed with a dilute solution of hydrochloric acid and then with water to remove any impurities.

-

The purified 1,4-dithiane-2,5-diol is then dried under a vacuum.

Applications in Asymmetric Synthesis

A significant application of dithiane-diols is in asymmetric synthesis, where they can serve as precursors to nucleophiles in cascade reactions. The following is a generalized workflow for an asymmetric sulfa-Michael/aldol cascade reaction using a 1,4-dithiane-2,5-diol derivative.

Experimental Workflow: Asymmetric Sulfa-Michael/Aldol Cascade Reaction

This workflow describes a general procedure for the synthesis of chiral trisubstituted tetrahydrothiophenes.

Caption: Asymmetric Sulfa-Michael/Aldol Reaction Workflow.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not typically involved in biological signaling pathways itself. Its significance lies in its role as a precursor for the synthesis of more complex molecules that may have biological activity. The logical relationship in its application is its conversion to a reactive intermediate for use in carbon-carbon and carbon-sulfur bond-forming reactions.

The core logical relationship in the application of 1,4-dithiane-2,5-diols is their ability to generate two equivalents of a mercapto-aldehyde in situ. This transformation is foundational to its synthetic utility.

Caption: In situ generation of the reactive monomer.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its stable, dimeric structure allows for the convenient handling and in situ generation of the reactive 1-mercaptopropanone monomer. This feature, combined with its inherent chirality, makes it a powerful tool for the construction of complex, stereodefined molecules, which is of particular interest to researchers in drug discovery and development. The methodologies outlined in this guide for its synthesis and application in asymmetric reactions highlight its potential for the efficient creation of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane - 1-Mercaptopropanone (dimer), 2 [sigmaaldrich.com]

- 5. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol

CAS Number: 55704-78-4

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,4-dithiane-2,5-diol, a significant sulfur-containing heterocyclic compound. Primarily recognized for its role as a key flavor component in cooked meats, this document consolidates available data on its physicochemical properties, synthesis, analytical methods, and applications. This guide is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who are interested in the technical aspects of this molecule. While information on its biological activity is limited, this guide presents the current state of knowledge and highlights potential areas for future research.

Introduction

This compound, also known by synonyms such as meaty dithiane and 1-Mercaptopropanone dimer, is a dithiane derivative with the molecular formula C₆H₁₂O₂S₂.[1][2] Dithianes are a class of organosulfur compounds characterized by a six-membered ring containing two sulfur atoms.[1][3][4] This particular compound is notable for its contribution to the savory, meaty, and sulfurous aroma profiles of cooked foods, where it is formed through the Maillard reaction.[5] Beyond its significance in flavor chemistry, its unique structure suggests potential applications in organic synthesis and material science.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂S₂ | [1][6] |

| Molecular Weight | 180.29 g/mol | [1][6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 124-127 °C | [5] |

| Boiling Point | 326-327 °C (at 760 mm Hg) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2] |

| logP | 0.27 | [3] |

| pKa (strongest acidic) | 13.21 | [3] |

| Water Solubility | 18.5 g/L | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, references to NMR spectra can be found in chemical databases.

-

¹H NMR Spectroscopy: A reference to a ¹H NMR spectrum is available on PubChem, provided by Sigma-Aldrich.

-

¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum is also available on PubChem, citing a publication by B. Foehlisch and W. Gottstein in Liebigs Annalen der Chemie, 1979.

Synthesis and Formation

Laboratory Synthesis

Adapted Experimental Protocol (from 1,4-dithiane-2,5-diol synthesis):

This is an adapted protocol and would require optimization for the synthesis of this compound.

Materials:

-

1-chloro-2-propanone

-

Sodium hydrosulfide (NaSH)

-

Deionized water

-

Hydrochloric acid (dilute)

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

An aqueous solution of sodium hydrosulfide is prepared and cooled to below 10 °C in an ice bath.

-

1-chloro-2-propanone is added dropwise to the cooled NaSH solution while maintaining the temperature below 25 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold deionized water and then with a cold, dilute solution of hydrochloric acid.

-

The product is then washed again with cold deionized water until the filtrate is neutral.

-

The solid is dried under vacuum to yield the final product.

Purification:

-

Recrystallization from a suitable solvent system, such as ethanol/water, may be necessary to obtain a pure product.

Formation in Food (Maillard Reaction)

This compound is a known product of the Maillard reaction, which is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the cooking of food.[7][8] The formation of this and other sulfur-containing flavor compounds is particularly important for the characteristic aroma of cooked meat. The key precursors for this compound are sulfur-containing amino acids like cysteine and reducing sugars.

The following diagram illustrates a simplified pathway for the formation of sulfur-containing flavor compounds, including dithianes, during the Maillard reaction.

Analytical Methods

The analysis of this compound, particularly in complex food matrices, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the identification and quantification of volatile and semi-volatile flavor compounds like this compound in food products.

General Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: A representative sample of the food product (e.g., cooked meat) is homogenized.

-

Extraction: Volatile compounds are extracted from the sample matrix. Common techniques include:

-

Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.

-

Solvent Extraction: The sample is extracted with a suitable organic solvent.

-

Simultaneous Distillation-Extraction (SDE): This technique is used to isolate volatile compounds from a sample by steam distillation and simultaneous extraction into an organic solvent.

-

-

GC-MS Analysis:

-

Gas Chromatograph: The extracted compounds are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Typical Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is often used.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute compounds with a wide range of boiling points.

-

-

Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a "fingerprint" for the compound.

-

-

Identification: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the compound on the GC column can also be used for confirmation by comparing it to that of an authentic standard.

The following diagram illustrates a general workflow for the GC-MS analysis of flavor compounds.

References

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. Buy this compound | 55704-78-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,4-dithiane-2,5-diol, a heterocyclic organic compound with significant applications in the flavor industry and as a synthetic intermediate. This document covers the historical context of its discovery, detailed physicochemical and spectroscopic properties, and established experimental protocols for its synthesis and characterization. Furthermore, it explores the compound's limited known biological activities and its utility as a building block in the development of more complex molecules. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction and Historical Context

This compound, a member of the dithiane class of sulfur-containing heterocycles, is a fascinating molecule with a history intertwined with the development of flavor chemistry and synthetic organic methodology. While a singular, definitive publication marking its "discovery" is not readily apparent in the historical literature, its synthesis and characterization are logical extensions of the broader exploration of dithiane chemistry that gained significant traction in the mid-20th century.

The parent compound, 1,4-dithiane-2,5-diol, has been known for a longer period and is recognized as the stable dimer of mercaptoacetaldehyde. The synthesis of this compound likely emerged from the investigation of the dimerization of α-mercaptoketones, in this case, 1-mercaptopropan-2-one. This dimerization is a common characteristic of such compounds, leading to the formation of the more stable six-membered dithiane ring.

Its primary recognition in the scientific community has been through its identification as a potent flavoring agent, imparting meaty and sulfurous notes to food products. This has led to its classification and approval for use in food by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), where it is designated as FEMA number 3450, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid under standard conditions. Its structure, featuring a six-membered ring with two sulfur atoms, two hydroxyl groups, and two methyl groups, gives rise to its characteristic properties.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S₂ |

| Molecular Weight | 180.29 g/mol |

| CAS Number | 55704-78-4 |

| Appearance | White crystalline solid |

| Melting Point | 124-127 °C |

| Boiling Point | 326.8 °C at 760 mmHg (Predicted) |

| Solubility | Slightly soluble in water; soluble in methanol |

| Organoleptic Profile | Meaty, sulfurous |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Observed Signals |

| ¹H NMR (CDCl₃) | δ 1.6 (s, 6H, -CH₃), δ 2.5-2.8 (d, 2H, -CH₂-), δ 3.5-3.7 (d, 2H, -CH₂-), δ 4.3 (s, 2H, -OH) |

| ¹³C NMR (CDCl₃) | Signals corresponding to methyl carbons, methylene carbons, and quaternary carbons bearing the hydroxyl and sulfur groups. |

| FT-IR | Characteristic peaks for O-H stretching, C-H stretching, and C-S stretching. |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

The most probable and widely accepted method for the synthesis of this compound is through the dimerization of 1-mercaptopropan-2-one. This precursor can be synthesized from chloroacetone and a sulfur source like sodium hydrosulfide.

Materials:

-

Chloroacetone

-

Sodium hydrosulfide (NaSH)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 1-mercaptopropan-2-one: A solution of sodium hydrosulfide in methanol is prepared and cooled in an ice bath. Chloroacetone is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature.

-

Work-up: The reaction mixture is quenched with a dilute solution of hydrochloric acid and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Dimerization and Isolation: The solvent is removed under reduced pressure. The crude 1-mercaptopropan-2-one will spontaneously dimerize to form this compound upon standing, or the process can be accelerated by gentle heating or treatment with a catalytic amount of acid. The resulting solid is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

The primary application of this compound is as a flavoring agent in the food industry. Its characteristic meaty and sulfurous aroma makes it a valuable component in savory flavor formulations for products such as soups, sauces, and processed meats.

Direct biological activities of this compound are not extensively documented. Most of the research in this area has focused on its parent compound, 1,4-dithiane-2,5-diol, as a versatile synthon for the preparation of various biologically active sulfur-containing heterocycles. These synthesized derivatives have shown a range of activities, including potential use in antiviral and anticancer drug development.

The stability of the dithiane ring and the presence of reactive hydroxyl groups make this compound a useful building block in organic synthesis. It can undergo various chemical transformations to introduce the dithiane moiety into more complex molecular architectures.

Caption: Major applications of this compound.

Signaling Pathways

Currently, there is no scientific literature that describes a direct interaction or modulation of any specific signaling pathways by this compound itself. The biological effects of compounds derived from it would be dependent on the overall structure of the final molecule and its specific cellular targets. Future research may uncover direct biological roles for this compound, but at present, its significance lies in its chemical properties and applications as a synthetic tool and flavoring agent.

Conclusion

This compound is a well-characterized heterocyclic compound with established importance in the flavor industry and a potential, though less explored, role in synthetic chemistry. While its direct biological activity and interaction with signaling pathways remain to be elucidated, its stable structure and functional groups make it a valuable molecule for further investigation. This guide provides a foundational understanding of its discovery, properties, and synthesis, serving as a valuable resource for professionals in research and development.

Physical and chemical properties of 2,5-Dimethyl-1,4-dithiane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,4-dithiane-2,5-diol is a sulfur-containing heterocyclic organic compound. It is structurally a dimer of 1-mercaptopropan-2-one. This compound and its derivatives are of interest in various fields, particularly in flavor chemistry due to their characteristic meaty and sulfurous aromas.[1] While its biological activities are not extensively documented, related dithiane structures have been explored for potential applications in materials science and as synthons for more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with available experimental data and synthetic considerations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and analysis.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane, 1-Mercaptopropanone dimer, Meaty dithiane | [1] |

| CAS Number | 55704-78-4 | [1][2] |

| Molecular Formula | C₆H₁₂O₂S₂ | [2] |

| Molecular Weight | 180.3 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Odor | Meaty, sulfurous | [1] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Source(s) |

| Melting Point | 81-83 °C or 124-127 °C | [1][2] |

| Boiling Point | 326-327 °C @ 760 mmHg | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [2] |

| Water Solubility | 18.5 g/L (Predicted) | [3] |

| logP | 0.02 (Predicted) | [3] |

| pKa (Strongest Acidic) | 13.21 (Predicted) | [3] |

Synthesis and Purification

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Methodology Details:

Based on the preparation of the unmethylated analog, the synthesis would likely involve the controlled dimerization of 1-mercaptopropan-2-one in an aqueous medium. The pH of the reaction mixture could be a critical parameter to control the reaction rate and minimize side products.

-

Purification: The crude product would likely be a solid that can be collected by filtration. Washing with dilute acid and then water can help remove unreacted starting material and inorganic impurities.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline product. The final step would be drying under vacuum to remove residual solvent.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum would be expected to show signals corresponding to the methyl protons and the methylene protons of the dithiane ring. The hydroxyl protons may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

-

¹³C NMR: A carbon NMR spectrum would show distinct signals for the methyl carbons, the methylene carbons, and the quaternary carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-S stretching vibrations typically appear in the fingerprint region.

Experimental Workflow: Spectroscopic Analysis

Caption: A standard workflow for the spectroscopic analysis of this compound.

Applications and Biological Relevance

The primary documented application of this compound is as a flavoring agent in the food industry.[2] Its meaty and sulfurous notes contribute to the savory profiles of various food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

While extensive studies on the specific biological activities or signaling pathway involvement of this compound are not available in the current literature, the broader class of dithianes and related sulfur-containing heterocycles are known to be versatile synthons in organic synthesis.[5] Some polymers derived from the related 1,4-dithiane-2,5-diol have been investigated for biomedical applications, showing potential antioxidant, antimicrobial, and anticancer activities.[6] However, these activities have not been specifically reported for the 2,5-dimethyl derivative.

Safety and Handling

According to aggregated GHS information, this compound is harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a well-ventilated place, away from incompatible materials. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 2,5-二甲基-2,5-二羟基-1,4-二噻烷 95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB011622) - FooDB [foodb.ca]

- 4. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol

This technical guide provides a comprehensive literature review of 2,5-Dimethyl-1,4-dithiane-2,5-diol, intended for researchers, scientists, and drug development professionals. The document summarizes the compound's chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on quantitative data and experimental methodologies.

Introduction

This compound, also known as the dimer of α-mercaptoacetone, is a sulfur-containing heterocyclic organic compound.[1] It belongs to the class of dithianes, which are characterized by a six-membered ring containing two sulfur atoms.[2] The presence of two methyl and two hydroxyl groups at the 2 and 5 positions introduces two stereocenters, leading to the possibility of cis and trans diastereomers. This compound is primarily recognized for its use as a flavoring agent, imparting meaty and sulfurous notes.[2] Beyond its application in the food industry, its structural features suggest potential utility in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is typically a white crystalline solid with a melting point that has been reported across a range, suggesting possible variations based on isomeric purity.[3] It is slightly soluble in water but shows better solubility in alcohols.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane, Dimer of α-mercaptoacetone, Meaty dithiane | [4] |

| CAS Number | 55704-78-4 | [3] |

| Molecular Formula | C₆H₁₂O₂S₂ | [3] |

| Molecular Weight | 180.29 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 81-83 °C | [3] |

| Boiling Point | 326-327 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol | [3] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the readily available scientific literature. The primary route to this compound is understood to be the dimerization of α-mercaptoacetone.

A plausible synthetic pathway is illustrated in the diagram below. This process involves the reaction of a haloacetone with a sulfide source to generate the unstable α-mercaptoacetone, which then dimerizes to form the more stable 1,4-dithiane derivative.

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol based on the known chemistry of dithiane formation. Note: This protocol is illustrative and has not been verified from a specific literature source for this exact compound.

-

Preparation of α-mercaptoacetone: A solution of an α-haloacetone (e.g., chloro- or bromoacetone) in a suitable solvent (e.g., ethanol or water) is treated with a stoichiometric amount of a sulfide source, such as sodium hydrosulfide (NaSH), at low temperatures (typically 0-10 °C) to minimize side reactions.

-

Dimerization: The reaction mixture is stirred, allowing the in situ generated α-mercaptoacetone to dimerize. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the desired this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is sparse in the public domain. A recent computational study has explored the theoretical NMR and IR spectra of its different conformations.[5]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Limited data suggests the presence of signals for methyl protons, hydroxyl protons, and methylene protons of the dithiane ring. In a mixture with its monomer, the dimer showed singlets at δ 1.6 (methyl protons) and δ 4.3 (hydroxyl protons), and a doublet of doublets for the methylene protons between δ 2.5-2.8 and δ 3.5-3.7. | [1] |

| ¹³C NMR | No experimental data is readily available. | |

| IR | A computational study suggests characteristic bands for O-H and C-S stretching. | [5] |

| Mass Spec. | The dimer shows a molecular ion peak at m/e 180. | [1] |

Crystal Structure

A thorough literature search did not yield any published experimental data on the crystal structure of this compound. Therefore, information regarding its crystal system, space group, and unit cell parameters is not available at this time.

Applications

The primary documented application of this compound is as a flavoring agent in the food industry.[3] The parent compound, 1,4-dithiane-2,5-diol, is a versatile synthon in organic chemistry, and it is plausible that the dimethyl derivative could be employed in similar contexts.[6][7][8]

The general reactivity of 1,4-dithianes in organic synthesis is depicted in the following workflow.

Caption: Potential synthetic applications of 1,4-dithiane derivatives.

Conclusion

This compound is a known flavoring agent with a chemical structure that suggests broader potential in synthetic chemistry. However, a comprehensive review of the available literature reveals a notable lack of detailed experimental data, particularly concerning its synthesis, full spectroscopic characterization, and crystal structure. Further research is warranted to fully elucidate the properties and potential applications of this compound for researchers and professionals in drug development and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Showing Compound this compound (FDB011622) - FooDB [foodb.ca]

- 3. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-ジメチル-2,5-ジヒドロキシ-1,4-ジチアン - 1-メルカプトプロパノン(二量体), 2 [sigmaaldrich.com]

- 5. benthamscience.com [benthamscience.com]

- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol and Its Derivatives

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,4-dithiane-2,5-diol, a dithiane compound with applications in organic synthesis and potential in pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's synonyms, chemical properties, and relevant experimental protocols.

Synonyms and Chemical Identifiers

This compound is known by several alternative names in scientific literature and commercial catalogues. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 1-Mercaptopropanone (dimer) | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| This compound | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 2,5-Dimethyl-2,5-dihydroxy-p-dithiane | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| Cyclodithalfarol-705 | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| Meaty dithiane | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 1,4-Dithiane-2,5-diol, 2,5-dimethyl- | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 2-Mercaptopropanone | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| Dimeric mercapto propanone | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

| 2,5-dimethyl-2,5-dihydroxy-1,4-disulfocyclohexane | 55704-78-4 | C₆H₁₂O₂S₂ | 180.29 |

Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S₂ |

| Molecular Weight | 180.29 g/mol |

| CAS Number | 55704-78-4 |

| Appearance | White crystalline solid[14] |

| Melting Point | 81-83 °C[14] or 124-127 °C[5][10] |

| Boiling Point | 326-327 °C at 760 mmHg[14] |

| Solubility | Slightly soluble in water; soluble in alcohol[14] |

| IUPAC Name | This compound[14] |

Experimental Protocols

Detailed experimental protocols for the synthesis of the related compound 2,5-dihydroxy-1,4-dithiane and a copolyester derived from 1,4-dithiane-2,5-diol are provided below. These protocols offer insights into the chemical manipulations and reaction conditions relevant to this class of compounds.

This protocol is adapted from a patented method for the preparation of the non-methylated analog.

Materials:

-

Aqueous chloroacetaldehyde solution (9-10% mass content)

-

Sodium hydrosulfide solution

-

Water

-

Ice-water bath

-

Hydrochloric acid (for pH adjustment)

-

N,N-dimethylformamide (for clarity testing)

Procedure:

-

Adjust the pH of the aqueous chloroacetaldehyde solution to 2.5-5.0.

-

Prepare a sodium hydrosulfide solution.

-

In a reaction vessel, add a portion of the sodium hydrosulfide solution to water and cool to below 8°C using an ice-water bath.

-

Initiate the dropwise addition of the pH-adjusted chloroacetaldehyde solution and the remaining sodium hydrosulfide solution to the cooled reaction mixture. Maintain the temperature at or below 25°C throughout the addition. The recommended rate of addition for the chloroacetaldehyde solution is over a period of 1.5-3 hours.

-

After the addition is complete, allow the reaction to cure for 40-60 minutes, ensuring the temperature remains at or below 25°C.

-

The resulting solid product is collected by suction filtration.

-

The crude product is washed with a dilute hydrochloric acid solution followed by water to remove impurities.

-

The purified 2,5-dihydroxy-1,4-dithiane is then dried. The expected appearance is an off-white or pale yellow powder with a melting range of 135.0-150.0°C and a dithiane content of ≥97.0%.

This protocol describes the synthesis of a random copolyester using 1,4-dithiane-2,5-diol as a monomer.

Materials:

-

1,4-Dithiane 2,5-diol

-

Succinic acid

-

1,10-decane diol

-

Titanium tetra isopropoxide (catalyst)

-

Three-necked round-bottom flask

-

Nitrogen gas supply

-

Guard tube

Procedure:

-

In a three-necked round-bottom flask, combine 1,4-dithiane 2,5-diol (0.01 mole), succinic acid (0.02 mole), and 1,10-decane diol (0.01 mole).

-

Connect one inlet to a nitrogen cylinder, the middle inlet to a guard tube, and stopper the right inlet.

-

The synthesis is carried out via direct melt polycondensation using titanium tetra isopropoxide as a catalyst.

Quantitative Data

Currently, there is a lack of direct quantitative data on the biological activity of this compound. However, a study on a copolyester, Poly(1,4-dithiane 2,5-diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) (PDDD), synthesized using the related 1,4-dithiane-2,5-diol, provides some valuable insights into the potential bioactivity of polymers derived from this class of compounds.

Table 3: In Vitro Cytotoxicity of PDDD Copolyester

| Cell Line | IC₅₀ (µg/mL) |

| A549 (Human Lung Carcinoma) | 119.32 |

| Vero (Normal Kidney Epithelial) | 972.95 |

Source:

The data indicates that the PDDD copolyester exhibits cytotoxic activity against the A549 lung cancer cell line, with a significantly higher IC₅₀ value against the normal Vero cell line, suggesting a degree of selectivity. It is important to note that this data pertains to a polymeric derivative and not the monomeric this compound itself.

Signaling Pathways and Experimental Workflows

As of the current literature review, there is no specific information linking this compound to any defined signaling pathways in the context of drug development or its mechanism of action.

To fulfill the visualization requirement, a logical diagram illustrating the synthesis of the PDDD copolyester is provided below.

Caption: Synthesis workflow for the PDDS copolyester.

This guide consolidates the currently available technical information on this compound and its related compounds. The lack of extensive biological data on the monomer itself highlights an area for future research and investigation by the scientific community.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0033556) [hmdb.ca]

- 5. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines | Semantic Scholar [semanticscholar.org]

- 6. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 7. Top 177 Toxicology in Vitro papers published in 2021 [scispace.com]

- 8. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy this compound | 55704-78-4 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2,5-Dimethyl-1,4-dithiane-2,5-diol.

Chemical Properties and Identifiers

This compound is an organic compound classified as a dithiane.[1][2] It features a six-membered ring structure containing two sulfur atoms, with two hydroxyl groups and two methyl groups attached to the carbon atoms adjacent to the sulfur atoms.[1] Its molecular formula is C₆H₁₂O₂S₂.[1][3][4][5] This compound is also known by several synonyms, including 1-Mercaptopropanone (dimer), 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane, and Meaty dithiane.[3][6]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 180.29 g/mol | [3][5][6] |

| 180.3 g/mol | [4] | |

| Exact Mass | 180.02787197 Da | [3][4] |

| Molecular Formula | C₆H₁₂O₂S₂ | [1][3][4][5] |

| CAS Number | 55704-78-4 | [3][5][6] |

| Appearance | White to light yellow powder / white crystalline solid | [3][4] |

| Melting Point | 64 °C | [3] |

| 81.00 to 83.00 °C | [4] | |

| 124-127 °C | [6] | |

| Boiling Point | 326.8 °C at 760 mmHg | [3] |

| 326.00 to 327.00 °C at 760.00 mm Hg | [4] | |

| Density | 1.323 g/cm³ | [3] |

| Flash Point | 159.1 °C | [3] |

| Water Solubility | Slightly soluble | [3][4] |

| Solubility | Soluble in Methanol and alcohol | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 0 | [3] |

Molecular Structure

The structure of this compound consists of a central 1,4-dithiane ring. Each carbon atom at positions 2 and 5 is bonded to both a methyl group and a hydroxyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis Approach (Hypothetical Workflow):

A plausible synthesis route involves the dimerization of 1-mercaptopropanone. A generalized workflow for the synthesis, purification, and analysis is outlined below. This process is based on common organic synthesis techniques and information from related compound preparations.[7][8]

Caption: Generalized workflow for synthesis and purification.

Methodology Detail (Based on related syntheses[7][8]):

-

Reaction Setup: The reaction is typically carried out in an aqueous solution. For related compounds like 2,5-dihydroxy-1,4-dithiane, reactants such as monochloroacetaldehyde and sodium hydrogen sulfide are used. For the dimethylated title compound, 1-mercaptopropanone would be the logical precursor.

-

pH and Temperature Control: The pH of the reaction mixture is critical and should be maintained within a specific range (e.g., 7-9 for the parent compound) using a suitable base.[7] The reaction temperature is also controlled, often between 20-40°C, to ensure the desired product formation and minimize side reactions.[7]

-

Reaction Execution: The reactants are mixed, often with one being added dropwise to the other, under an inert atmosphere (e.g., Nitrogen) to prevent oxidation of sulfur-containing species.

-

Work-up and Isolation: Upon completion, the precipitated product is filtered, washed with cold water to remove salts and other water-soluble impurities, and then dried under mild conditions.[7]

-

Purification: The crude product may be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield a product of high purity.

-

Analysis: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point determination.

Applications

This compound is recognized for its utility in the food industry as a flavoring agent.[4][6] It is known for imparting meaty and sulfurous organoleptic properties.[6] The FEMA (Flavor and Extract Manufacturers Association) number for this substance is 3450.[3][6]

Safety and Handling

Safety data sheets (SDS) for similar dithiane compounds provide crucial handling information.[9][10] While the toxicological properties of this compound have not been fully investigated, precautions for handling related chemicals should be observed.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11]

-

Handling: Use only under a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For maintaining product quality, refrigeration is recommended.[3][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with plenty of soap and water. If ingested, do NOT induce vomiting and call a physician or poison control center immediately.[9]

References

- 1. Buy this compound | 55704-78-4 [smolecule.com]

- 2. Showing Compound this compound (FDB011622) - FooDB [foodb.ca]

- 3. lookchem.com [lookchem.com]

- 4. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:55704-78-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane 95 , FG 55704-78-4 [sigmaaldrich.com]

- 7. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]

- 8. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

2,5-Dimethyl-1,4-dithiane-2,5-diol safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2,5-Dimethyl-1,4-dithiane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is compiled from publicly available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No: 55704-78-4) is a dithiane compound used as a flavoring agent in the food industry.[1] While it has been evaluated for safety in this context, understanding its inherent chemical and toxicological properties is crucial for safe handling and use in research and development. This guide provides a consolidated overview of its known hazards, physical and chemical properties, and available toxicological data. Due to the limited public availability of in-depth toxicological studies, data for the closely related analog, 1,4-Dithiane-2,5-diol, is included for comparative purposes where relevant.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of a compound are critical for predicting its behavior and for designing safe handling and storage procedures.

| Property | Value | Source Citation |

| Molecular Formula | C₆H₁₂O₂S₂ | [1] |

| Molecular Weight | 180.29 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 81.00 to 83.00 °C | [1] |

| Boiling Point | 326.00 to 327.00 °C at 760.00 mm Hg | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol | [1] |

| Synonyms | Meaty dithiane, 1-Mercaptopropanone (dimer) | [2] |

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as harmful if swallowed. The closely related compound, 1,4-Dithiane-2,5-diol, exhibits more severe hazard classifications, which should be considered for a conservative risk assessment.

GHS Classification

| Compound | GHS Hazard Code | Hazard Statement |

| This compound | H302 | Harmful if swallowed[1] |

| 1,4-Dithiane-2,5-diol (Analog) | H301 | Toxic if swallowed |

| H317 | May cause an allergic skin reaction[3] | |

| H318 | Causes serious eye damage[3] | |

| H330 | Fatal if inhaled | |

| H410 | Very toxic to aquatic life with long lasting effects[4] |

Precautionary Statements & First Aid

Standard precautionary measures should be followed to minimize exposure.

| Precautionary Code | Description |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310/P317 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. For H302, call a POISON CENTER or doctor if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data

Detailed toxicological studies for this compound are not extensively available in the public domain. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it as a flavoring agent and concluded "No safety concern at current levels of intake when used as a flavouring agent".[3][6] However, for handling in a research context, acute toxicity data from its analog, 1,4-Dithiane-2,5-diol, provides valuable insight.

| Parameter | Species | Route | Value | Remarks | Source Citation |

| LD50 (Oral) | Rat | Oral | 200 - 2000 mg/kg | For 1,4-Dithiane-2,5-diol | [7] |

| LC50 (Inhalation) | Rat | Inhalation | 0.44 - 0.522 mg/L (4 h) | For 1,4-Dithiane-2,5-diol | [7] |

| Skin Sensitization | - | Dermal | May cause sensitization by skin contact | For 1,4-Dithiane-2,5-diol | [7] |

| Eye Irritation | - | Ocular | Risk of serious damage to eyes | For 1,4-Dithiane-2,5-diol | [7] |

Experimental Protocols

Detailed experimental methodologies for the toxicological endpoints listed above are not provided in the publicly available safety summaries and literature. These studies are typically conducted according to standardized OECD or EPA guidelines. For instance, an acute oral toxicity study (providing an LD50 value) would generally follow a protocol similar to OECD Guideline 420, 423, or 425 (Acute Oral Toxicity). These methods involve administering the substance to fasted animals (usually rats) and observing them for a defined period (e.g., 14 days) for signs of toxicity and mortality.

Chemical Hazard Assessment Workflow

The process of assessing and managing the risks associated with a chemical like this compound can be visualized as a logical workflow. This ensures that all aspects of the chemical's hazard profile are considered, and appropriate control measures are implemented.

Caption: Workflow for Chemical Hazard Assessment and Management.

Handling and Storage

To ensure safety, the following handling and storage procedures are recommended:

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] For maintaining product quality, refrigeration is recommended.

-

Incompatible Materials: Avoid contact with acids, bases, and strong oxidizing agents.[7]

Stability and Reactivity

-

Reactivity: No hazardous reactions are reported under normal processing.

-

Chemical Stability: The substance is stable under recommended storage conditions, though exposure to moisture and air should be avoided.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5]

References

- 1. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. WHO | JECFA [apps.who.int]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol: A Detailed Guide for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol, a versatile heterocyclic compound with applications in organic synthesis and potential relevance in drug discovery. The synthesis involves a two-step process commencing with the formation of the intermediate, 1-mercapto-2-propanone, from chloroacetone and sodium hydrosulfide, which subsequently undergoes spontaneous dimerization to yield the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, characterization, and potential applications of this compound.

Introduction

This compound, also known as the dimer of 1-mercapto-2-propanone, is a sulfur-containing heterocyclic organic compound.[1] Its structure, featuring a dithiane ring with two hydroxyl groups and two methyl groups, makes it a valuable intermediate in the synthesis of more complex molecules.[2] While its direct applications in drug development are not extensively documented, its derivatives and related compounds, such as those synthesized from the analogous 1,4-dithiane-2,5-diol, have shown potential in the development of pharmaceuticals, including antiviral agents like Lamivudine.[3] The 2,5-dimethyl derivative has also demonstrated antibacterial activity.[3] This document outlines a reliable protocol for the laboratory-scale synthesis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the dimerization of 1-mercapto-2-propanone. The overall reaction scheme is presented below.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Mercapto-2-propanone

This procedure is adapted from the synthesis of similar α-mercapto ketones.

Materials:

-

Chloroacetone

-

Sodium hydrosulfide (NaSH), hydrated

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in deionized water to create a concentrated solution.

-

Cool the sodium hydrosulfide solution in an ice bath to approximately 0-5 °C.

-

Slowly add chloroacetone (1.0 equivalent) dropwise to the cooled and stirring NaSH solution. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 1-mercapto-2-propanone is a pale yellow liquid and should be used immediately in the next step due to its instability.

Step 2: Dimerization to this compound

1-Mercapto-2-propanone is known to be unstable and readily dimerizes upon standing.

Procedure:

-

Allow the crude 1-mercapto-2-propanone obtained from Step 1 to stand at room temperature. The dimerization process typically occurs spontaneously.

-

The formation of a white crystalline solid indicates the formation of the dimer, this compound.

-

To facilitate crystallization, the crude product can be stored at a reduced temperature (e.g., 4 °C).

-

The solid product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and hexane.

-